1'-Methyl-2,4'-bipiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

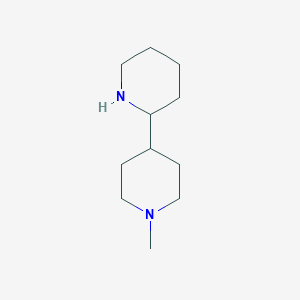

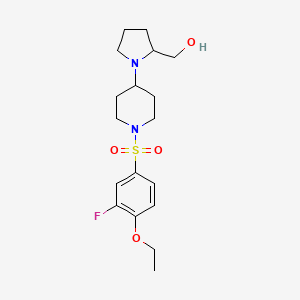

1’-Methyl-2,4’-bipiperidine, also known as 4-Piperidinopiperidine, is a chemical compound with the molecular formula C11H22N2 . It is used as a reactant for the synthesis of various pharmaceutical agents .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 1’-Methyl-2,4’-bipiperidine, has been a topic of interest in recent scientific literature . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of 1’-Methyl-2,4’-bipiperidine consists of two piperidine rings connected by a single carbon atom . The molecular weight of this compound is 182.31 .Chemical Reactions Analysis

Bipyridine compounds, which are structurally similar to 1’-Methyl-2,4’-bipiperidine, have been synthesized using various methods, including Suzuki, Negishi, and Stille coupling, as well as Ullmann and Wurtz coupling . These methods involve homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Molecules

“1’-Methyl-2,4’-bipiperidine” derivatives are crucial in the synthesis of biologically active molecules. These compounds often serve as key intermediates in the production of various pharmaceuticals. The unique structure of “1’-Methyl-2,4’-bipiperidine” allows for the introduction of multiple functional groups, which can lead to the development of novel drugs with potential therapeutic applications .

Ligands for Catalysts

In the field of catalysis, “1’-Methyl-2,4’-bipiperidine” derivatives can act as ligands, binding to metal centers and influencing the activity and selectivity of the catalyst. This application is particularly important in reactions that require precise control over the reaction environment .

Photosensitizers

The structural framework of “1’-Methyl-2,4’-bipiperidine” makes it suitable for use as a photosensitizer in photodynamic therapy. This therapy is a minimally invasive treatment that uses light-activated compounds to destroy cancer cells .

Viologens

“1’-Methyl-2,4’-bipiperidine” derivatives can be used to create viologens, which are quaternary ammonium compounds. Viologens have applications in electrochromic devices, herbicides, and as mediators in biological electron transfer processes .

Supramolecular Architectures

The ability of “1’-Methyl-2,4’-bipiperidine” to form complex structures with other molecules makes it an excellent candidate for constructing supramolecular architectures. These structures have potential uses in nanotechnology, drug delivery systems, and the creation of new materials .

Pharmaceutical Industry

Piperidine derivatives, including “1’-Methyl-2,4’-bipiperidine,” play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are also found in natural alkaloids. The versatility of these compounds allows for their use in a wide range of medicinal products .

Zukünftige Richtungen

Bipyridine and related compounds, including 1’-Methyl-2,4’-bipiperidine, are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Thus, the development of fast and cost-effective methods for the synthesis of these compounds is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

Bipyridine and related compounds, which include 1’-methyl-2,4’-bipiperidine, are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Mode of Action

It is known that bipyridine compounds strongly coordinate with metal centers . This coordination can lead to a decrease in catalytic activity and yield in the reaction system .

Biochemical Pathways

It is known that bipyridine compounds are used in various applications, including as components of biologically active molecules . This suggests that they may interact with multiple biochemical pathways.

Result of Action

As a bipyridine derivative, it is known to be a precursor for a variety of valuable substances, suggesting that it may have diverse effects depending on its specific application .

Action Environment

It is known that the crystallization behavior of bipyridine compounds can be influenced by relative humidity .

Eigenschaften

IUPAC Name |

1-methyl-4-piperidin-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-8-5-10(6-9-13)11-4-2-3-7-12-11/h10-12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQVWPTXTWMKOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-2,4'-bipiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2918973.png)

![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2918977.png)

![(Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]-2-propenenitrile](/img/structure/B2918978.png)

![methyl 1-(2-((2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2918984.png)

![Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2918988.png)

![7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2918993.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2918994.png)

![(E)-4-(Dimethylamino)-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]but-2-enamide](/img/structure/B2918996.png)